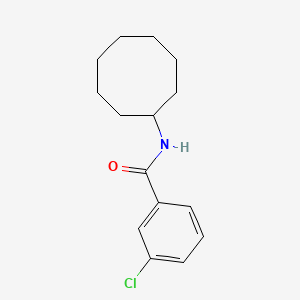

3-chloro-N-cyclooctylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-N-cyclooctylbenzamide (3-CNB) is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 400.36 g/mol and a melting point of 168.5 °C. 3-CNB has a wide range of applications in the field of medicinal chemistry, including its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers and as an intermediate in the synthesis of other compounds.

科学的研究の応用

Photocatalytic Degradation of Propyzamide

- Application : Enhancing the rate of mineralization of propyzamide in environmental contexts using TiO2-loaded adsorbent supports.

- Findings : Adsorbent supports like zeolite, silica, and activated carbon increase the rate of mineralization and reduce the concentration of toxic intermediates in solution-phase (Torimoto et al., 1996).

Inhibitors of Poly(ADP-ribose) Synthesis

- Application : Studying the effects of 3-aminobenzamide on DNA repair processes.

- Findings : High concentrations of 3-aminobenzamide may produce toxic side effects, complicating its use in DNA repair studies (Cleaver et al., 1985).

Synthesis of Quinazolin-4(3H)-ones

- Application : Developing environmentally friendly methods for chemical synthesis.

- Findings : Co-CNTs serve as a green reaction medium and catalyst for the cyclo-condensation of o-aminobenzamide with aldehydes, representing a sustainable and efficient synthesis method (Safari & Gandomi-Ravandi, 2013).

Molecular Structure Studies

- Application : Investigating the molecular structure of related compounds like N-3-hydroxyphenyl-4-methoxybenzamide.

- Findings : Intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry and rotational conformation of aromatic rings (Karabulut et al., 2014).

Cyclization Reactions in Organic Chemistry

- Application : Exploring novel cyclization reactions for chemical synthesis.

- Findings : CuCl(2)/NCS facilitates a regioselective intramolecular cyclization/halogenation of N-alkoxy-o-alkynylbenzamides, offering new methods for synthesizing biaryl compounds (Jithunsa et al., 2011).

特性

IUPAC Name |

3-chloro-N-cyclooctylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-13-8-6-7-12(11-13)15(18)17-14-9-4-2-1-3-5-10-14/h6-8,11,14H,1-5,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICCHSWTFUHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324376 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-chloro-N-cyclooctylbenzamide | |

CAS RN |

339018-59-6 |

Source

|

| Record name | 3-chloro-N-cyclooctylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2673979.png)

![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2673990.png)

![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2673992.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)